molecular formula C21H14ClN5O2 B2368198 (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline CAS No. 375360-50-2

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2368198
CAS No.: 375360-50-2
M. Wt: 403.83
InChI Key: DGGLJOQTIYZSDK-YDZHTSKRSA-N
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Description

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline is a novel synthetic quinazoline derivative designed for advanced anticancer research, particularly in the field of targeted therapy. This compound is structurally engineered as a hydrazone hybrid, a class known for significant biological activity. Its molecular design incorporates key pharmacophoric features common to potent Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, as its signaling pathways regulate cell proliferation and survival in various cancers, including non-small cell lung cancer (NSCLC) . The 4-anilinoquinazoline core is a established scaffold that binds to the hinge region of the EGFR kinase domain, while the 3-nitrobenzylidene hydrazinyl side chain is designed to extend into the solvent-accessible region, potentially enhancing selectivity and binding affinity . Recent studies on closely related 6-nitro-4-substituted quinazoline derivatives have shown promising EGFR inhibitory activity and superior cytotoxicity against human colon cancer (HCT-116) and lung cancer (A549) cell lines, in some cases comparable or superior to reference drugs like gefitinib . These analogues also demonstrated a good safety profile in preliminary assessments on normal fibroblast cells (WI-38) and were found to induce cell cycle arrest and apoptosis . Researchers can utilize this compound as a chemical tool to explore new EGFR-targeting agents, potentially overcoming common resistance mutations like T790M, and to study apoptotic pathways in cancer cells. The product is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-16-9-10-19-18(12-16)20(15-6-2-1-3-7-15)25-21(24-19)26-23-13-14-5-4-8-17(11-14)27(28)29/h1-13H,(H,24,25,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGLJOQTIYZSDK-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline is a complex organic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H14ClN5O2C_{21}H_{14}ClN_{5}O_{2} and a molecular weight of 403.83 g/mol. Its structure includes a quinazoline core, which is often associated with various pharmacological activities.

Synthesis

The synthesis of (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline typically involves multi-step reactions, including the formation of hydrazone derivatives from appropriate aldehydes and hydrazines. The detailed synthetic route can be referenced in various studies .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated several quinazoline derivatives, including those similar to (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline, against various cancer cell lines. Notably, compounds with similar structures showed cytotoxic effects on MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines . The mechanism of action is thought to involve the inhibition of key cellular pathways involved in tumor growth.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well documented. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds related to (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline demonstrated effective inhibition against Candida albicans with an inhibition zone value of 11 mm .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, quinazoline derivatives have been studied for their anti-inflammatory effects. Some compounds have shown potential in reducing inflammation in models of ulcerative colitis by inhibiting phospholipase A2 and protease enzymes .

Case Studies

Study Cell Line Activity Inhibition Zone (mm) MIC (mg/mL)
Study 1MCF-7Cytotoxic--
Study 2HT-29Cytotoxic--
Study 3PC-3Cytotoxic--
Study 4Candida albicansAntifungal1180
Study 5Ulcerative Colitis ModelAnti-inflammatory--

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Studies:

  • A study demonstrated that certain quinazoline derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
  • Another investigation into related compounds highlighted their efficacy against fungal strains such as Candida albicans and Penicillium chrysogenum, indicating a broad-spectrum antimicrobial potential.

Anticancer Properties

The anticancer potential of quinazoline derivatives is well-documented, with several studies indicating their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Findings:

  • Quinazolines have been shown to interfere with critical cellular processes in cancer cells, leading to reduced proliferation and increased cell death .
  • Specific derivatives have been identified as effective inhibitors of various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of kinases involved in cell signaling pathways that promote tumor growth.

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, quinazoline derivatives also exhibit anti-inflammatory effects.

Experimental Evidence:

  • Certain studies reported that quinazoline compounds could significantly reduce inflammation in vivo models by inhibiting pro-inflammatory cytokines and mediators .
  • For instance, compounds similar to (E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline have shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for inflammatory diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Notable Features Reference
(E)-6-Chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline Quinazoline 6-Cl, 4-Ph, 3-NO2-benzylidene E-configuration; hypothesized bioactivity
2-(2-(3-Nitrobenzylidene)hydrazinyl)-4-phenyl-1,3-selenazole Selenazole 4-Ph, 3-NO2-benzylidene Higher melting point (216–218°C; 73% yield)
(E)-3-(2-(2-(3-Nitrobenzylidene)hydrazinyl)thiazole-4-yl)-2H-coumarin-2-one (L2) Coumarin-Thiazole 3-NO2-benzylidene, thiazole Dengue virus binding affinity: -8.6 kcal/mol
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide Quinazoline 6-Cl, 4-Ph, 2-chloromethyl Pharmaceutical impurity; altered reactivity
7-Chloro-4-(2-heterylidenehydrazinyl)quinoline derivatives Quinoline 7-Cl, variable heterylidene groups Synthetic versatility; unconfirmed bioactivity

Key Observations:

  • In contrast, 2-nitro isomers (e.g., ’s compound 2) show lower yields (56%) and melting points (183–184°C), suggesting steric or electronic disadvantages .
  • Halogen Position: The 6-chloro substituent in the target compound contrasts with 6-iodo derivatives (), where larger halogens may reduce solubility but increase steric bulk .

Physicochemical Properties

  • Melting Points: Selenazole derivatives with 3-nitrobenzylidene groups (e.g., ’s compound 3) exhibit higher melting points (216–218°C) than coumarin-thiazole hybrids, likely due to stronger intermolecular interactions in the crystalline state .
  • Synthetic Yields: The 3-nitrobenzylidene hydrazinyl moiety is associated with higher synthetic yields (73% in selenazoles) compared to 2-nitro analogues (56%), emphasizing the importance of substituent positioning .

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 6-chloro-2-chloro-4-phenylquinazoline is reacted with excess hydrazine hydrate (3–5 equivalents) in a polar aprotic solvent such as benzene or ethanol under reflux conditions (70–80°C) for 4–6 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine attacks the electron-deficient C2 position of the quinazoline ring, displacing the chloride ion. The use of benzene as a solvent facilitates the removal of byproducts (e.g., HCl) through azeotropic distillation, though ethanol is preferred for safety and environmental considerations.

Purification and Yield Optimization

Crude product purification involves filtration followed by recrystallization from ethanol or methanol, yielding 6-chloro-2-hydrazinyl-4-phenylquinazoline as a pale-yellow solid. Optimal yields (75–85%) are achieved when the reaction mixture is maintained at pH 8–9, preventing premature protonation of hydrazine. Excess hydrazine hydrate ensures complete substitution, while prolonged reaction times (>8 hours) lead to decomposition, reducing yields by 15–20%.

Condensation with 3-Nitrobenzaldehyde to Form the Hydrazone

The second step involves Schiff base formation between the hydrazinyl intermediate and 3-nitrobenzaldehyde, producing the target hydrazone derivative.

Reaction Parameters

The condensation is conducted in ethanol or methanol under reflux (80–85°C) for 6–8 hours, catalyzed by glacial acetic acid (1–2 mol%). The aldehyde reacts with the hydrazine group, eliminating water and forming the C=N bond characteristic of hydrazones. The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the quinazoline phenyl group and the nitro-substituted benzaldehyde.

Solvent and Catalytic Effects

  • Ethanol : Yields 70–75% with minimal byproducts.
  • Methanol : Accelerates reaction kinetics (completion in 5–6 hours) but reduces yield to 65% due to side reactions.
  • Catalyst : Acetic acid enhances electrophilicity of the aldehyde carbonyl group, increasing conversion efficiency by 20% compared to uncatalyzed reactions.

Optimization of Synthetic Parameters

Temperature and Time Dependencies

Parameter Optimal Range Impact on Yield
Reaction Temperature 80–85°C Maximizes kinetics without decomposition
Reaction Time 6–8 hours Balances conversion and side reactions
Catalyst Loading 1–2 mol% Prevents over-acidification of medium

Elevating temperatures beyond 85°C accelerates aldehyde self-condensation, while insufficient heating (<70°C) stalls the reaction at <50% conversion.

Solvent Selection

Ethanol outperforms dichloromethane and tetrahydrofuran due to its ability to solubilize both reactants and stabilize the hydrazone product through hydrogen bonding.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 8.3–8.5 ppm confirms the hydrazone C=N proton. Aromatic protons of the quinazoline and nitrobenzene moieties appear as multiplet signals between δ 7.2–8.1 ppm.
    • ¹³C NMR : The C=N carbon resonates at δ 150–155 ppm, while the nitro group’s electron-withdrawing effect deshields adjacent carbons to δ 125–135 ppm.
  • IR Spectroscopy : A strong absorption band at 1600–1620 cm⁻¹ corresponds to the C=N stretch, and the nitro group’s asymmetric stretching appears at 1520 cm⁻¹.

Purity Assessment

Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) and UV visualization (Rf = 0.45) confirms single-spot purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) achieves ≥95% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Self-Condensation of Aldehyde : Minimized by slow addition of 3-nitrobenzaldehyde to the reaction mixture and maintaining stoichiometric excess of the hydrazinyl intermediate.
  • Oxidation of Hydrazine : Controlled by conducting reactions under nitrogen atmosphere and avoiding metal contaminants.

Scale-Up Considerations

Industrial-scale synthesis requires continuous flow reactors to manage exothermic reactions and improve mixing efficiency. Pilot studies demonstrate a 12% yield increase compared to batch processes.

Q & A

Q. Does the compound exhibit synergistic effects with clinical agents?

  • Methodology :
  • Combination index (CI) : Chou-Talalay method with cisplatin/doxorubicin. Synergy (CI <1) is validated via clonogenic assays .

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